

3-Iodo-1-propanol solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodo-1-propanol

Cat. No.: B1294970

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An In-depth Technical Guide on the Solubility of **3-Iodo-1-propanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1-propanol (CAS No. 627-32-7) is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the pharmaceutical industry. Its utility as a precursor and intermediate is largely governed by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the solubility of **3-iodo-1-propanol** in aqueous and organic media. It includes a compilation of available physical and chemical data, a detailed experimental protocol for solubility determination, and graphical representations of its synthetic utility where solubility plays a critical role.

Physicochemical Properties of 3-Iodo-1-propanol

A summary of the key physical and chemical properties of **3-iodo-1-propanol** is presented below. This data is essential for understanding its behavior in different solvent systems.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₇ IO	[1]
Molecular Weight	185.99 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Density	1.942 g/mL at 25 °C	
Boiling Point	115 °C at 38 mmHg	
Refractive Index	n ₂₀ /D 1.556	
Flash Point	113 °C (235.4 °F) - closed cup	
Storage Temperature	2-8°C	
CAS Number	627-32-7	[1]

Solubility Profile

The solubility of **3-iodo-1-propanol** is dictated by its molecular structure, which features a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar propyl chain with a large, polarizable iodine atom. This combination allows for solubility in both polar and nonpolar solvents to varying degrees.

Aqueous Solubility

While specific quantitative data such as g/100 mL is not readily available in published literature, the octanol-water partition coefficient (logP) provides a reliable measure of its hydrophilic/lipophilic balance. The computed XLogP3-AA value for **3-iodo-1-propanol** is 1.0[1].

A logP of 1.0 indicates that **3-iodo-1-propanol** is ten times more soluble in octanol (a nonpolar solvent) than in water. This suggests that while it is soluble in water, its preference is for less polar environments. The hydroxyl group contributes to its water solubility through hydrogen bonding, but the three-carbon chain and the large iodine atom increase its lipophilicity compared to shorter-chain alcohols.

Organic Solvent Solubility

Based on the principle of "like dissolves like," **3-iodo-1-propanol** is expected to be miscible with a wide range of common organic solvents, particularly polar protic and polar aprotic solvents. Its alcohol functionality ensures miscibility with other alcohols, while its overall polarity allows for dissolution in solvents like ethers, ketones, and halogenated hydrocarbons.

Solubility Data Summary

The table below summarizes the expected and known solubility of **3-iodo-1-propanol**. It is important to note that much of this is based on qualitative descriptions and physicochemical principles, as precise experimental values are scarce.

Solvent	Solvent Type	Expected Solubility	Notes / Data Source
Water	Polar Protic	Soluble	$\log P = 1.0$, indicating higher affinity for organic phases. ^[1]
Methanol	Polar Protic	Miscible	Expected due to structural similarity (short-chain alcohol).
Ethanol	Polar Protic	Miscible	Expected due to structural similarity (short-chain alcohol).
Acetone	Polar Aprotic	Miscible	Expected to be a good solvent.
Diethyl Ether	Nonpolar	Soluble	The alkyl chain and iodine atom favor solubility.
Dichloromethane	Halogenated	Miscible	Expected to be a good solvent.
Toluene	Aromatic	Soluble	Expected to be a good solvent.
Hexane	Nonpolar	Moderately Soluble	The polar hydroxyl group may limit miscibility.
n-Octanol	Nonpolar Alcohol	Soluble	$\log P = 1.0$ implies a 10:1 preference over water. ^[1]

Experimental Protocol for Solubility Determination

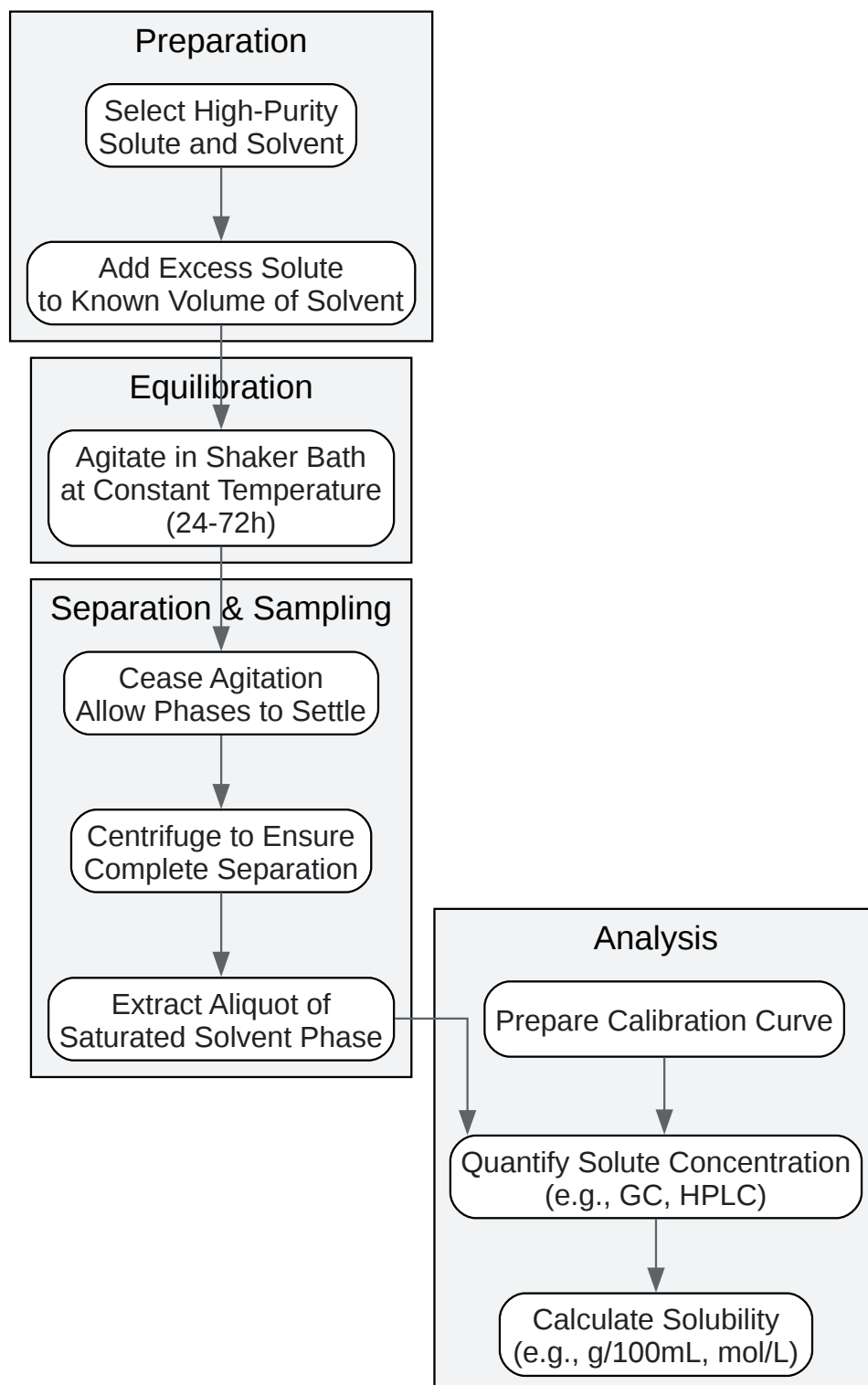
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid solute in a solvent.

Methodology: Isothermal Shake-Flask Method

- **Preparation:** Ensure both the **3-iodo-1-propanol** (solute) and the selected solvent are of high purity. Degas the solvent if necessary to prevent bubble formation.
- **System Setup:** In a series of sealed, temperature-controlled vessels (e.g., glass vials with PTFE-lined caps), add a known volume of the solvent.
- **Solute Addition:** Add an excess amount of **3-iodo-1-propanol** to each vessel to ensure that a saturated solution is formed. The presence of a separate, undissolved phase of **3-iodo-1-propanol** should be visible.
- **Equilibration:** Place the vessels in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.
- **Phase Separation:** After equilibration, cease agitation and allow the phases to separate. For robust separation, the vessels can be centrifuged at the same constant temperature.
- **Sampling:** Carefully extract a known volume of the saturated solvent phase (the supernatant), ensuring that none of the undissolved solute is transferred.
- **Analysis:** Quantify the concentration of **3-iodo-1-propanol** in the collected sample using a validated analytical technique, such as:
 - **Gas Chromatography (GC):** A highly effective method for volatile compounds. A calibration curve must be prepared using standards of known concentration.
 - **High-Performance Liquid Chromatography (HPLC):** Suitable if the compound has a chromophore or can be derivatized.
 - **Gravimetric Analysis:** Involves accurately weighing the sampled aliquot, carefully evaporating the solvent under controlled conditions, and weighing the remaining solute residue. This is less practical for a liquid solute.

- Calculation: Convert the measured concentration into standard solubility units (e.g., g/100 mL, mol/L). The experiment should be repeated at least three times to ensure reproducibility and to calculate the mean and standard deviation.

Workflow for Solubility Determination



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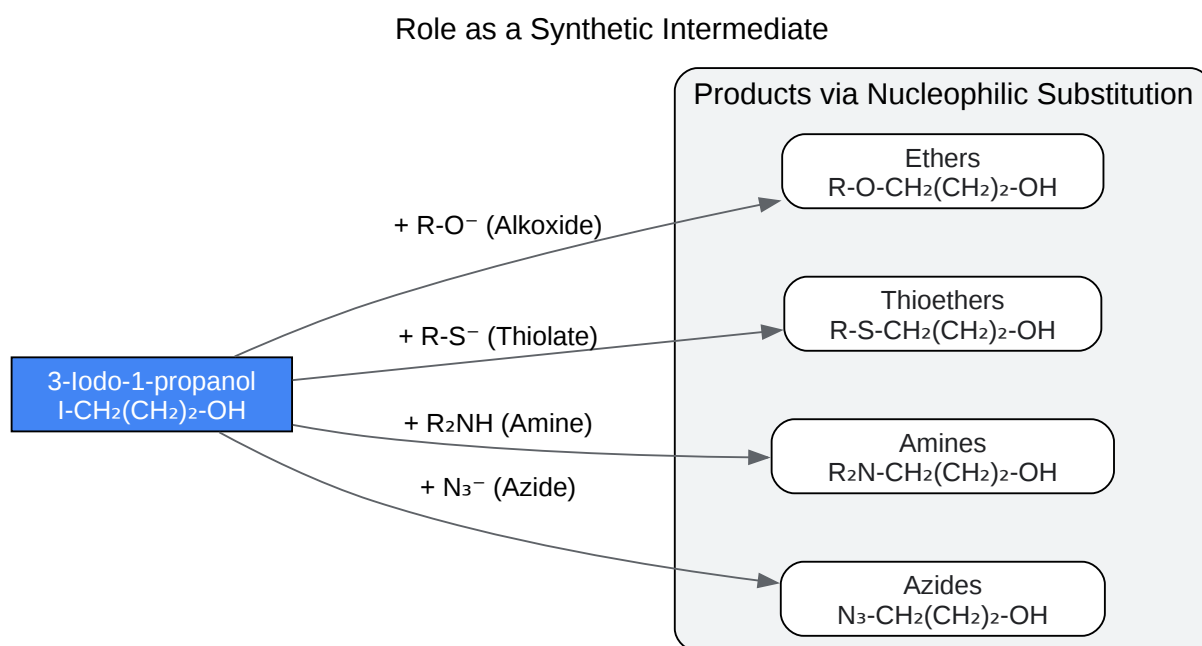
Caption: General experimental workflow for determining the solubility of **3-iodo-1-propanol**.

Applications in Synthetic Chemistry

The solubility of **3-iodo-1-propanol** in various organic solvents makes it a versatile building block in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations.

Role as a Synthetic Intermediate

The primary alcohol can be oxidized or converted into an ether or ester, while the primary alkyl iodide is an excellent leaving group in nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a 3-hydroxypropyl moiety onto various nucleophiles.

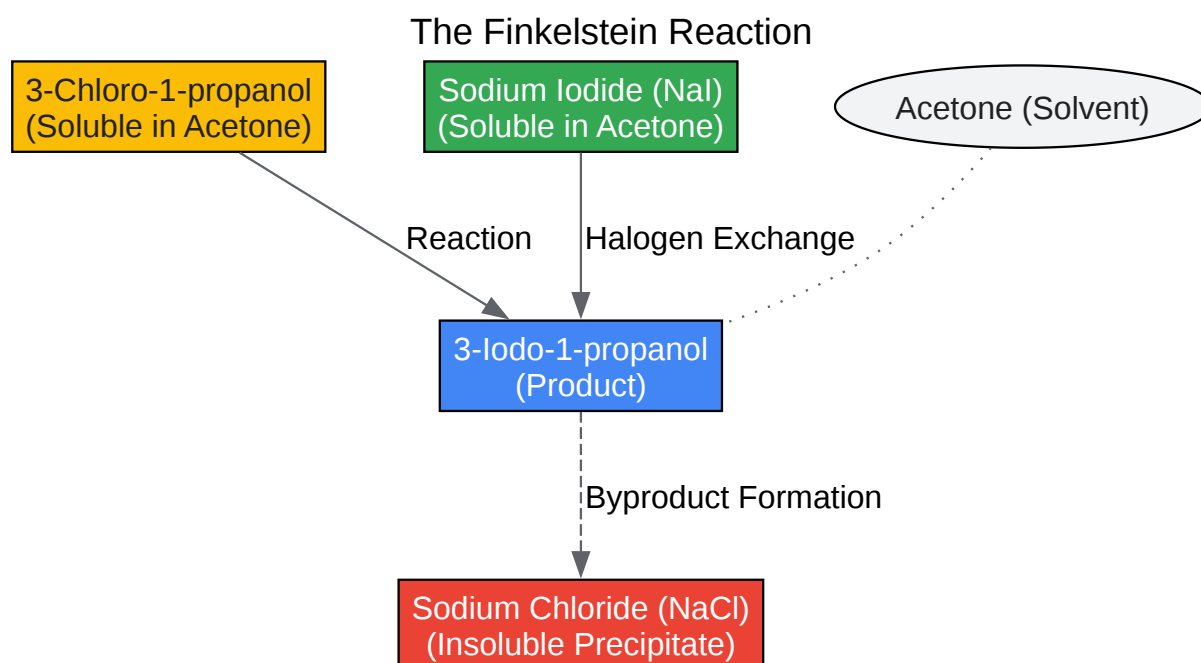


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Caption: Nucleophilic substitution reactions using **3-iodo-1-propanol** as an electrophile.

Synthesis via the Finkelstein Reaction

3-Iodo-1-propanol is often synthesized from its less expensive chloro- or bromo-analogs via the Finkelstein reaction. This reaction relies on the differential solubility of sodium halides in acetone. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, driving the equilibrium towards the desired iodo-product.



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Caption: Synthesis of **3-iodo-1-propanol** via the Finkelstein reaction in acetone.

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References

- 1. 3-Iodo-1-propanol | C₃H₇IO | CID 69390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [3-Iodo-1-propanol solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294970#3-iodo-1-propanol-solubility-in-water-and-organic-solvents]

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